molecular formula C10H10N2O B1527971 (5-(Furan-2-yl)pyridin-3-yl)methanamine CAS No. 1346687-17-9

(5-(Furan-2-yl)pyridin-3-yl)methanamine

Cat. No. B1527971
CAS RN: 1346687-17-9
M. Wt: 174.2 g/mol
InChI Key: CWRHKGXHNPOMKD-UHFFFAOYSA-N
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Description

“(5-(Furan-2-yl)pyridin-3-yl)methanamine” is a small molecule that belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It has a chemical formula of C10H10N2O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring which is substituted by aminomethyl and pyridy-3-yl groups at positions 2 and 5 respectively . The InChI key is LENAVORGWBTPJR-UHFFFAOYSA-N .

Scientific Research Applications

(5-(Furan-2-yl)pyridin-3-yl)methanamine has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions to study the structure and function of enzymes. It has also been used in the synthesis of biologically active compounds such as antibiotics, antifungal agents, and anti-cancer agents. In addition, this compound has been used as a starting material in the synthesis of complex organic molecules such as polymers and dyes.

Advantages and Limitations for Lab Experiments

(5-(Furan-2-yl)pyridin-3-yl)methanamine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. In addition, it is a versatile compound that can be used in a variety of applications. However, there are some limitations to its use. For example, it is not easily soluble in organic solvents and can be toxic at high concentrations.

Future Directions

There are several potential future directions for the use of (5-(Furan-2-yl)pyridin-3-yl)methanamine. It could be used in the development of new drugs or therapeutic agents. It could also be used to study the structure and function of enzymes involved in drug metabolism. In addition, this compound could be used in the synthesis of complex organic molecules, such as polymers and dyes. Finally, its antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications.

properties

IUPAC Name

[5-(furan-2-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRHKGXHNPOMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744411
Record name 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1346687-17-9
Record name 3-Pyridinemethanamine, 5-(2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346687-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(Furan-2-yl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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